Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
The compound Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate features a thiophene core substituted with a pyran ring, ethoxy amino, ethoxycarbonyl phenyl carbamoyl, and methyl groups. Its synthesis likely involves multicomponent reactions, given the structural complexity .
Properties
Molecular Formula |
C26H30N2O7S |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
methyl 2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H30N2O7S/c1-7-33-25(30)18-10-12-19(13-11-18)27-23(29)22-16(4)21(26(31)32-6)24(36-22)28(34-8-2)20-14-9-15(3)17(5)35-20/h9-14,20H,7-8H2,1-6H3,(H,27,29) |
InChI Key |
DSZARAQNJMYTNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)N(C3C=CC(=C(O3)C)C)OCC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves several steps:
Formation of the Pyran Ring: The initial step involves the synthesis of the 5,6-dimethyl-2H-pyran-2-yl moiety. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Amination: The pyran ring is then subjected to an amination reaction with ethoxyamine to introduce the ethoxyamino group.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving the formation of the 4-methylthiophene-3-carboxylate moiety.
Coupling Reactions: The final step involves coupling the pyran and thiophene rings with the 4-(ethoxycarbonyl)phenyl)carbamoyl group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyran and thiophene rings.
Reduction: Reduction reactions can target the carbonyl groups present in the ester and carbamoyl functionalities.
Substitution: The compound can participate in substitution reactions, especially at the ethoxy and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic tools for medical imaging.
Industry
Materials Science:
Chemical Manufacturing: Use as a precursor in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis Table
Methodological Considerations for Similarity Assessment
As noted in , structural similarity is often evaluated using computational tools (e.g., Tanimoto coefficients) or functional group analysis. The target compound’s pyran and carbamoyl groups may align it with kinase inhibitors or protease antagonists, whereas simpler thiophene esters () might prioritize material science applications .
Biological Activity
Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-(ethoxycarbonyl)phenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure that includes thiophene and pyran rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 470.6 g/mol. Its structure features multiple functional groups that contribute to its biological activity:
- Thiophene Ring : Known for its role in various pharmacological activities.
- Pyran Moiety : Often associated with anti-inflammatory and anti-cancer properties.
- Ethoxy Group : May enhance solubility and bioavailability.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.6 g/mol |
| Key Functional Groups | Thiophene, Pyran, Ethoxy |
Anti-Cancer Properties
Preliminary studies suggest that this compound exhibits significant anti-cancer activity. Research indicates that compounds with similar structures often interact with cellular pathways involved in tumor growth and metastasis.
Mechanism of Action : The compound may inhibit specific enzymes or receptors that are crucial for cancer cell proliferation. For instance, it could target the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.
Anti-Inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. The presence of the thiophene ring is particularly noteworthy, as thiophenes are known to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Comparative Analysis with Related Compounds
Research has highlighted structural analogs of this compound that share similar biological activities:
| Compound Name | Biological Activity |
|---|---|
| Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-4-methylthiophene-3-carboxylate | Potential anti-cancer |
| Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Antimicrobial properties |
| Ethyl 2-(6-(1-(4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)oxy)pyridin-3-yl)acetate | Antidepressant effects |
Case Study 1: In Vitro Studies on Cancer Cell Lines
In a study involving various human cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Assays
In another investigation focusing on inflammatory markers, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
